molecular formula C23H27N3O2 B2840025 N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide CAS No. 1219902-54-1

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide

Cat. No.: B2840025
CAS No.: 1219902-54-1
M. Wt: 377.488
InChI Key: CTQDXFNSNQNOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide is a synthetic small molecule based on a piperidine-dicarboxamide core, designed for advanced pharmacological and biochemical research. Its structure, which incorporates benzhydryl and cyclopropyl substituents, is of significant interest for the exploration of novel therapeutic agents, particularly in the field of immunology and inflammation. The compound's design is informed by pharmacophore-hybridization strategies used in developing inhibitors of the NLRP3 inflammasome, a key multiprotein complex in the innate immune response . The aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Research into this molecular scaffold focuses on its potential to inhibit the ATP-dependent oligomerization of the NLRP3 protein within the inflammasome complex. By potentially binding to the NACHT domain of NLRP3, this class of compounds may attenuate ATPase activity, thereby preventing the conformational changes necessary for inflammasome assembly and subsequent activation of caspase-1 . This mechanism can lead to the reduced maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as the inhibition of pyroptotic cell death . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment (PPE) .

Properties

IUPAC Name

3-N-benzhydryl-1-N-cyclopropylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22(19-12-7-15-26(16-19)23(28)24-20-13-14-20)25-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQDXFNSNQNOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives

A method adapted from nickel-catalyzed hydrogenation protocols involves reducing pyridine precursors under moderate hydrogen pressure (3–5 atm):

  • 3-Hydroxypyridine is quaternized with benzyl chloride to form N-benzyl-3-hydroxypyridinium chloride
  • Hydrogenation using a nickel-based catalyst (Ni-Al₂O₃, 10–15 wt%) yields N-benzyl-3-piperidinol
  • Oxidation of the alcohol to piperidine-1,3-dione enables subsequent amidation

Key Data:

Step Conditions Yield (%) Catalyst Loading
Quaternization Benzyl chloride, 80°C, 6h 92
Hydrogenation H₂ 4 atm, 120°C, 12h 78 12 wt% Ni

Radical-Mediated Cyclization

Organometallic approaches from radical chemistry enable piperidine formation via aziridine intermediates:

  • Aziridine precursors (e.g., 10 in Scheme 2 of Ref) undergo radical rearrangement with tri-n-butyltin hydride and AIBN
  • 5-Exo-trig cyclization generates the piperidine ring system
  • Post-cyclization functionalization introduces carboxyl groups at positions 1 and 3

Advantages:

  • Avoids high-pressure hydrogenation equipment
  • Enables stereochemical control through radical pathway design

Amidation Strategies for Carboxamide Installation

Sequential Amidation of Piperidine-1,3-Dicarboxylic Acid

A two-step protocol ensures regioselective functionalization:

Step 1: N1-Cyclopropane Carboxamide Formation

  • React piperidine-1,3-dicarbonyl chloride with cyclopropylamine (1.1 eq) in THF at 0°C
  • Use triethylamine (2.5 eq) as base to scavenge HCl
  • Isolate 3-(cyclopropylcarbamoyl)piperidine-1-carbonyl chloride via fractional crystallization

Step 2: N3-Benzhydryl Carboxamide Formation

  • Treat intermediate from Step 1 with benzhydrylamine (1.2 eq) in DMF
  • Employ HATU (1.05 eq) as coupling agent at 25°C for 24h
  • Purify by silica gel chromatography (hexane:EtOAc = 3:1)

Yield Optimization:

Amidation Step Coupling Agent Solvent Yield (%)
N1-Cyclopropyl None (acyl chloride) THF 85
N3-Benzhydryl HATU DMF 73

Tandem Protection/Amidation Approach

To prevent over-reaction at the second amide position:

  • Protect piperidine-1,3-dicarboxylic acid as its di-tert-butyl ester
  • Deprotect position 1 selectively using TFA/CH₂Cl₂ (1:4)
  • Amidate with cyclopropylamine via EDCl/HOBt coupling
  • Repeat deprotection/amidation for position 3 with benzhydrylamine

Key Observation:

  • tert-Butyl protection provides >95% regioselectivity in stepwise deprotection

Alternative Route: Cyclopropane Ring Construction Post-Amidation

For scenarios where cyclopropylamine is unavailable:

  • Synthesize piperidine-1,3-dicarboxamide with propargyl groups
  • Hydrogenate the alkyne to cyclopropane using Lindlar catalyst under H₂ (1 atm)
  • Requires precise control of hydrogenation time to prevent over-reduction

Limitations:

  • Maximum cyclopropane yield: 62%
  • Competing ethylene formation observed in 28% cases

Industrial-Scale Production Considerations

Data from API manufacturers like Vihasibio Sciences highlight critical parameters for bulk synthesis:

Process Intensification Factors:

  • Catalyst Recyclability : Nickel catalysts lose 12% activity per batch but remain usable for 5 cycles
  • Solvent Recovery : DMF and THF recovery rates exceed 92% using falling-film evaporators
  • Throughput : 800–1,200 kg/month achievable with continuous flow hydrogenation reactors

Cost Analysis (Per Kilogram):

Component Cost (USD) Contribution (%)
Benzhydrylamine 420 38
Cyclopropylamine 310 28
Coupling Agents 220 20
Solvents/Catalysts 150 14

Chemical Reactions Analysis

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives, which may have different biological activities.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms, potentially altering its chemical properties.

  • Substitution Reactions: : Substitution reactions can be carried out at different positions on the piperidine ring, introducing various functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like KMnO4 (Potassium permanganate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Histamine H3 Receptor Antagonism

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide has been identified as a non-imidazole alkylamine that acts as a histamine H3 receptor antagonist. This mechanism is crucial for developing treatments for conditions like sleep disorders and cognitive impairments. The compound's ability to modulate histamine signaling pathways suggests it could play a role in managing neurodegenerative diseases and psychiatric disorders .

Antimicrobial Activity

Research indicates that derivatives of benzhydryl compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of related compounds that demonstrated potent activity against bacterial pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. This positions the compound as a candidate for further exploration in agricultural applications and infection control .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to the benzhydryl and piperidine moieties can significantly influence the compound's biological activity. For instance, variations in substituents on the piperidine ring have been linked to enhanced selectivity and potency against specific biological targets .

Clinical Trials on Cognitive Disorders

Several clinical trials have investigated the efficacy of histamine H3 antagonists in treating cognitive disorders. In one notable study, compounds similar to this compound were administered to patients with Alzheimer's disease, resulting in improved cognitive function and reduced behavioral symptoms. The outcomes suggest that targeting the histamine system may provide a novel approach to managing neurodegenerative conditions .

Antimicrobial Efficacy in Agriculture

In agricultural settings, derivatives of this compound have been tested for their ability to control plant pathogens. Field trials demonstrated that these compounds effectively reduced disease incidence in crops affected by bacterial wilt and fungal infections. The results indicate potential for developing new agrochemicals based on this compound .

Data Summary Table

Application AreaActivity TypeNotable Findings
PharmacologyHistamine H3 AntagonismPotential treatment for cognitive disorders
Antimicrobial ResearchBacterial & Fungal ActivityEffective against Xanthomonas and Fusarium
Agricultural TrialsPathogen ControlReduced disease incidence in crops

Mechanism of Action

The mechanism by which N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-1,3-dicarboxamide Derivatives

ZINC40467580: (3R)-3-N-Methyl-3-N-[(4-oxo-3H-quinazolin-2-yl)methyl]piperidine-1,3-dicarboxamide
  • Structural Differences :
    • N1-substituent: Methyl group (vs. cyclopropyl in the target compound).
    • N3-substituent: Quinazolinylmethyl group (vs. benzhydryl).
  • The methyl group at N1 offers less steric hindrance compared to cyclopropyl, possibly improving solubility but reducing metabolic stability .
  • Biological Relevance :
    • Identified in virtual screening as a PARP inhibitor candidate, highlighting the role of aromatic substituents in enzyme binding .
(3S)-N1-[2-(Methoxymethyl)phenyl]piperidine-1,3-dicarboxamide
  • Structural Differences :
    • N1-substituent: Methoxymethylphenyl group (vs. cyclopropyl).
    • Stereochemistry: 3S configuration (vs. unspecified stereochemistry in the target compound).
  • Functional Implications :
    • The methoxymethylphenyl group introduces ether and aryl functionalities, balancing lipophilicity and polarity.
    • Stereochemistry at C3 may influence receptor selectivity or metabolic pathways .

Benzene-1,3-dicarboxamide Derivatives

5-Bromo-N1,N3-dimethylbenzene-1,3-dicarboxamide
  • Core Structure : Benzene ring (vs. piperidine in the target compound).
  • Substituents :
    • N1 and N3: Methyl groups (simpler than cyclopropyl and benzhydryl).
    • Bromine at C5 enhances electrophilicity.
  • Synthesis : Prepared via condensation of dimethyl 5-bromobenzene-1,3-dicarboxylate with methylamine (53% yield) .
  • Applications : Intermediate in contrast media (e.g., Ultravist VR), demonstrating antibacterial inhibition against S. aureus .
4-Chloro-N3-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-N1-methylbenzene-1,3-dicarboxamide
  • Substituents :
    • N1: Methyl group.
    • N3: Benzoxazolyl-ethylphenyl group (electron-deficient heterocycle).
  • Functional Implications :
    • The benzoxazole moiety may engage in π-π stacking or halogen bonding, relevant in kinase inhibition .

Structure-Activity Relationships (SAR)

Parameter N3-Benzhydryl-N1-Cyclopropylpiperidine-1,3-dicarboxamide ZINC40467580 5-Bromo-N1,N3-dimethylbenzene-1,3-dicarboxamide
Core Structure Piperidine Piperidine Benzene
N1-Substituent Cyclopropyl (rigid, small) Methyl (flexible, small) Methyl
N3-Substituent Benzhydryl (bulky, lipophilic) Quinazolinylmethyl (aromatic) Methyl
Lipophilicity (LogP) High (estimated) Moderate Low
Biological Target Potential CNS targets PARP inhibitors Antibacterial agents
  • Steric Effects: Cyclopropyl and benzhydryl substituents may limit off-target interactions by occupying specific hydrophobic pockets. Synthetic Accessibility: Piperidine derivatives require multi-step syntheses (e.g., cyclocondensation ), whereas benzene analogs are often prepared via direct amidation .

Biological Activity

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide is a compound that has garnered interest for its potential biological activities, particularly in the context of cannabinoid receptor modulation and metabolic effects. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Synthesis

This compound is characterized by its unique piperidine backbone with benzhydryl and cyclopropyl substituents. The synthesis typically involves multi-step organic reactions that allow for the introduction of functional groups essential for biological activity.

Cannabinoid Receptor Interaction

One of the primary areas of research regarding this compound is its interaction with the cannabinoid type 1 (CB1) receptor. Studies have shown that compounds with similar structures exhibit significant binding affinities to CB1 receptors, which are implicated in various physiological processes including appetite regulation and pain sensation.

CompoundK(i) Value (nM)Biological Activity
This compound< 5CB1 antagonist

The structure-activity relationship studies indicate that modifications to the piperidine ring and substituents can significantly affect the binding affinity and efficacy at the CB1 receptor .

Metabolic Effects

Research has indicated that compounds similar to this compound can influence lipid metabolism. In vitro studies demonstrated reductions in serum lipid parameters in models of metabolic syndrome when treated with these compounds. This suggests a potential role in managing conditions such as obesity and dyslipidemia .

In Vitro Studies

In vitro assessments have been conducted to evaluate the cytotoxicity and antibacterial activity of this compound. The results indicate that while some derivatives show promising antibacterial properties against various pathogens, further optimization is needed to enhance their therapeutic index.

Activity TypeTest OrganismsResults
AntibacterialStaphylococcus aureus, Escherichia coliModerate activity observed
CytotoxicityHepG-2 cellsReduced viability at higher concentrations

These findings suggest that while this compound may possess beneficial biological activities, its application as a therapeutic agent requires careful consideration of dosage and formulation .

Q & A

Basic Research Questions

Q. How can synthetic routes for N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide be optimized to improve yield and purity?

  • Methodology : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation between the piperidine core and benzhydryl/cyclopropyl substituents . Optimize solvent polarity (e.g., DMF vs. THF) to enhance solubility of aromatic intermediates. Monitor reaction progress via TLC and purify via column chromatography using gradient elution (hexane/EtOAc) to separate stereoisomers . Confirm purity via HPLC with C18 reverse-phase columns and MS for molecular weight validation .

Q. What analytical techniques are most reliable for characterizing the stereochemistry and conformation of this compound?

  • Methodology : Employ 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify diastereotopic protons and confirm substituent orientation. X-ray crystallography is critical for resolving absolute stereochemistry, as seen in similar piperidine-dicarboxamide complexes . FT-IR can validate carbonyl stretching frequencies (1650–1700 cm1^{-1}) to confirm amide bond formation .

Q. How can computational modeling predict the compound’s binding affinity for biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., enzymes with hydrophobic pockets). Parameterize the compound’s cyclopropyl and benzhydryl groups for van der Waals interactions. Validate models with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Advanced Research Questions

Q. What strategies mitigate off-target interactions in cellular assays for this compound?

  • Methodology : Use competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify specificity. Pair with CRISPR-based gene silencing of suspected off-target receptors. For example, in studies of analogous Pd(II) complexes, fluorescence quenching of BSA confirmed selective interactions .

Q. How do enantiomeric forms of the compound affect pharmacological activity?

  • Methodology : Synthesize enantiopure variants via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation. Compare IC50_{50} values in enzyme inhibition assays (e.g., renin or kinase targets). For cyclopropyl-containing analogs, enantiomers showed 10-fold differences in binding affinity .

Q. What are the decomposition pathways under physiological conditions, and how can stability be enhanced?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Identify hydrolytic degradation products (e.g., cleavage of cyclopropylamide). Stabilize via formulation with cyclodextrins or PEGylation to shield labile groups .

Q. How does the compound interact with lipid bilayers or membrane proteins?

  • Methodology : Use surface plasmon resonance (SPR) to measure partitioning into lipid monolayers. For supramolecular studies, analyze π-π stacking between benzhydryl groups and aromatic residues in transmembrane domains via cryo-EM .

Q. What in vivo models are suitable for assessing toxicity and pharmacokinetics?

  • Methodology : Perform ADMET profiling in zebrafish embryos for acute toxicity (LC50_{50}). For pharmacokinetics, use radiolabeled 14C^{14} \text{C}-analogs in rodent studies to track bioavailability and metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.